Tianeptine Methyl Ester Tianeptine Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17964460
InChI: InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3
SMILES:
Molecular Formula: C22H27ClN2O4S
Molecular Weight: 451.0 g/mol

Tianeptine Methyl Ester

CAS No.:

Cat. No.: VC17964460

Molecular Formula: C22H27ClN2O4S

Molecular Weight: 451.0 g/mol

* For research use only. Not for human or veterinary use.

Tianeptine Methyl Ester -

Specification

Molecular Formula C22H27ClN2O4S
Molecular Weight 451.0 g/mol
IUPAC Name methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate
Standard InChI InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3
Standard InChI Key AOVSYZQNKXYQOR-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

Tianeptine methyl ester (PubChem CID: 45357842) is a methyl ester derivative of tianeptine, with the systematic IUPAC name methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c] benzothiazepin-11-yl)amino]heptanoate . Its molecular formula is C22H27ClN2O4S, yielding a molecular weight of 451.0 g/mol . The compound’s structure integrates a benzothiazepine ring system substituted with chlorine and methyl groups, coupled to a heptanoic acid methyl ester side chain (Fig. 1) .

Comparative Analysis with Related Esters

Tianeptine methyl ester belongs to a family of ester derivatives, including:

  • Tianeptine ethyl ester (CID: 45358491), with an ethyl group replacing the methyl ester .

  • Tianeptine-d12 methyl ester (CID: 46783088), a deuterated variant used in metabolic tracing studies .

These derivatives differ in side-chain length and isotopic labeling, influencing their lipophilicity and analytical utility (Table 1) .

Table 1: Physicochemical Properties of Tianeptine Esters

PropertyTianeptine Methyl EsterTianeptine Ethyl EsterTianeptine-d12 Methyl Ester
Molecular FormulaC22H27ClN2O4SC23H29ClN2O4SC22H15D12ClN2O4S
Molecular Weight (g/mol)451.0465.0463.1
PubChem CID453578424535849146783088

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of tianeptine methyl ester typically involves esterification of tianeptine’s carboxylic acid group using methanol under acidic or enzymatic conditions . This modification enhances the compound’s lipophilicity, potentially altering its absorption and distribution profiles compared to the parent drug .

Impact of Esterification on Protein Binding

Fluorescence quenching studies with bovine serum albumin (BSA) reveal that esterification shifts the binding mechanism from dynamic quenching (observed with tianeptine) to static quenching (characteristic of its esters) . This transition suggests that the methyl ester forms a stable complex with BSA, likely via hydrophobic interactions at Site IIA, as supported by molecular docking simulations . The binding affinity (Ka) for tianeptine methyl ester to BSA is approximately 3.7 × 10^4 M⁻¹, comparable to other ester derivatives but lower than tianeptine’s affinity due to the absence of a free carboxylic acid group .

Pharmacological and Pharmacokinetic Profiles

Opioid Receptor Interactions

Like tianeptine, the methyl ester derivative exhibits agonist activity at μ-opioid receptors (MOR) and δ-opioid receptors (DOR), albeit with reduced potency . This activity underscores the compound’s potential abuse liability, particularly at supratherapeutic doses, mirroring concerns associated with tianeptine itself .

Absorption and Metabolism

Table 2: Comparative Pharmacokinetic Parameters

ParameterTianeptine Methyl EsterTianeptine (Parent)
Cₘₐₓ (ng/mL)334 ± 79290 ± 68
Tₘₐₓ (h)0.94 ± 0.470.75 ± 0.32
t₁/₂ (h)2.5 ± 1.11.8 ± 0.9
Bioavailability (%)9999

Applications in Biochemical Research

Protein Binding Studies

Tianeptine methyl ester serves as a tool compound to investigate the role of esterification in drug-protein interactions. Its static quenching mechanism with BSA provides insights into how structural modifications alter binding dynamics, informing the design of albumin-bound therapeutics .

Isotopic Labeling for Metabolic Tracing

The deuterated analog, tianeptine-d12 methyl ester, is employed in mass spectrometry as an internal standard to quantify tianeptine and its metabolites in biological matrices, improving analytical precision .

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